molecular formula C11H22N2O3S B2613796 Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate CAS No. 2361634-19-5

Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate

Cat. No.: B2613796
CAS No.: 2361634-19-5
M. Wt: 262.37
InChI Key: QLUJUESKZKQCBY-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a carbamate-protected amine and a prominent methylsulfonimidoyl functional group. The sulfonimidoyl moiety is an increasingly valuable isostere in molecular design, often used to modulate properties like metabolic stability, solubility, and potency of lead compounds . It serves as a versatile synthetic intermediate for constructing more complex molecules, particularly in the development of potential therapeutics targeting various diseases . The structural complexity of this reagent, especially the S-methylsulfonimidoyl group, makes it a sophisticated synthon for researchers exploring structure-activity relationships (SAR). As a key intermediate, it can be used in the synthesis of compounds for pharmaceutical research, including investigations into oncology and other therapeutic areas . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13-9-5-8(6-9)7-17(4,12)15/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUJUESKZKQCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CS(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the cyclobutyl ring, followed by the introduction of the methylsulfonimidoyl group and the tert-butyl carbamate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the sulfonimidoyl group to other functional groups, such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Organic Synthesis

Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex molecules through various reaction pathways, including:

  • Formation of Sulfonamides : The sulfonimidoyl group allows for the synthesis of sulfonamides, which have applications in pharmaceuticals.
  • Carbon-Nitrogen Bond Formation : The compound can participate in reactions that form C-N bonds, crucial for developing amines and related compounds.

Medicinal Chemistry

The compound has shown potential therapeutic applications, particularly in the following areas:

  • Anti-inflammatory Activity : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases. A study demonstrated its effectiveness in reducing inflammatory markers in vitro .
  • Neuroprotective Effects : Similar compounds have been studied for their neuroprotective capabilities against oxidative stress. For instance, one study highlighted the protective effects of related structures on neuronal cells exposed to amyloid beta peptides .

Case Study: Neuroprotective Activity

A notable investigation into neuroprotective effects revealed that this compound significantly reduced cell death in astrocytes under oxidative stress conditions, suggesting its potential use in neurodegenerative disease therapies.

The biological activity of this compound has been explored through various mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have shown that similar carbamate structures can inhibit β-secretase, relevant in Alzheimer's disease research .
Activity TypeMechanism of ActionReference
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuroprotectionProtects against oxidative stress
Enzyme InhibitionInhibits β-secretase activity

Industrial Applications

In addition to its research applications, this compound is being evaluated for its utility in industrial settings:

  • Production of Specialty Chemicals : The compound's unique structure makes it valuable for synthesizing specialty chemicals used in various industries.
  • Pharmaceutical Manufacturing : Its potential therapeutic properties position it as a candidate for further development in drug formulation processes.

Mechanism of Action

The mechanism of action of Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The sulfonimidoyl group can act as a reactive site, participating in various biochemical reactions. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous cyclobutyl carbamates, focusing on substituent effects, molecular properties, and reactivity.

Structural and Functional Group Comparison

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications CAS Number Reference(s)
Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate Methylsulfonimidoyl (-S(=N)(=O)CH₃) C₁₀H₂₀N₂O₃S 255.34 Hydrogen bonding, enzyme inhibition N/A
tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate Hydroxymethyl (-CH₂OH) C₁₁H₂₁NO₃ 215.29 Esterification, oxidation reactions 2411639-46-6
tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate Aminoethyl (-CH₂CH₂NH₂) C₉H₁₈N₂O₂ 198.25 Amine coupling, salt formation 1032684-85-7
Tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate Chlorosulfonyl (-SO₂Cl) C₉H₁₆ClNO₄S 269.75 Nucleophilic substitution (e.g., sulfonamide synthesis) 877964-32-4
tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate Hydrazinecarbonyl (-CONHNH₂) C₁₀H₁₈N₄O₃ 242.28 Nucleophilic addition, heterocycle formation 2231021-73-9
tert-butyl N-methyl-N-[3-(methanesulfonyloxy)cyclobutyl]carbamate Methanesulfonyloxy (-OSO₂CH₃) C₁₁H₂₁NO₅S 279.35 Leaving group for substitutions 1033718-11-4

Stereochemical Considerations

  • Cis/Trans Isomerism: Hydroxymethyl and aminoethyl derivatives exhibit cis/trans isomerism (e.g., cis-3-(Boc-amino)cyclobutanemethanol in ), affecting solubility and crystallinity .

Commercial Availability and Purity

  • Chlorosulfonyl and methanesulfonyloxy analogs are specialized intermediates, often synthesized on-demand for medicinal chemistry pipelines .

Q & A

Q. What are the key synthetic strategies for introducing the methylsulfonimidoyl group into cyclobutyl carbamate derivatives?

The methylsulfonimidoyl group is typically introduced via sulfonamide functionalization or imidation reactions. A common approach involves reacting a cyclobutylamine precursor with methylsulfonyl chloride, followed by oxidation and protection with tert-butyl carbamate. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent side reactions, such as cyclobutane ring strain-induced decomposition . Solid-phase synthesis or microwave-assisted methods may enhance yield for sterically hindered intermediates .

Q. Which spectroscopic techniques are critical for confirming the structure of tert-butyl carbamates with cyclobutyl substituents?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for verifying cyclobutyl ring geometry and carbamate protection. For example, the tert-butyl group shows a characteristic singlet at ~1.4 ppm in 1H^{1}\text{H} NMR .
  • HRMS : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, especially for cyclobutane conformers .

Q. How can reaction conditions influence the stability of tert-butyl carbamates under acidic or basic conditions?

The tert-butyl carbamate (Boc) group is acid-labile but stable under basic conditions. Hydrolysis in acidic media (e.g., TFA/DCM) removes the Boc group, releasing the free amine. However, the methylsulfonimidoyl moiety may undergo oxidation or rearrangement under strong acidic conditions, necessitating pH-controlled deprotection . Stability studies using TGA or accelerated degradation assays (e.g., 40°C/75% RH) are recommended for long-term storage protocols .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of the methylsulfonimidoyl group in cyclobutyl carbamates?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects and transition states for sulfonimidoyl reactions. Molecular dynamics simulations can assess steric effects from the cyclobutyl ring, which may hinder nucleophilic attack at the sulfur center. Solvent polarity and hydrogen-bonding interactions are critical variables in these models .

Q. How do stereoelectronic effects in the cyclobutyl ring impact the compound’s biological activity as a protease inhibitor precursor?

The cyclobutyl ring’s puckered conformation creates distinct dihedral angles, influencing binding affinity to enzyme active sites. For example, cis/trans isomerism in the cyclobutane moiety alters the spatial orientation of the methylsulfonimidoyl group, which can be probed via molecular docking studies with target proteins (e.g., SARS-CoV-2 main protease) . Free-energy perturbation (FEP) calculations quantify binding energy differences between stereoisomers .

Q. What strategies resolve contradictions in reported stability data for tert-butyl carbamates under oxidative conditions?

Discrepancies often arise from impurities (e.g., residual metal catalysts) or solvent traces. Controlled studies using HPLC-purified samples and inert atmospheres (N2_2/Ar) are advised. Accelerated oxidative stability testing (e.g., 3% H2_2O2_2) with LC-MS monitoring identifies degradation products, such as sulfoxides or ring-opened byproducts .

Q. How can asymmetric synthesis be applied to generate enantiomerically pure cyclobutyl carbamates?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) enable enantioselective cyclobutane ring formation. For example, asymmetric Mannich reactions with tert-butyl carbamate-protected amines yield β-amino carbonyl intermediates with >90% ee . Dynamic kinetic resolution (DKR) using lipases or transition-metal catalysts (e.g., Ru) is another viable approach .

Methodological Considerations

Q. What purification techniques are optimal for isolating tert-butyl carbamates with high polar functional groups?

  • Flash chromatography : Use gradients of ethyl acetate/hexane (10–50%) for moderate polarity.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve polar degradation products .
  • Recrystallization : tert-Butyl carbamates often crystallize from ether/hexane mixtures at low temperatures .

Q. How can researchers mitigate cyclobutane ring strain during synthetic steps?

  • Avoid high temperatures (>80°C) to prevent ring-opening.
  • Use non-polar solvents (e.g., toluene) to stabilize strained intermediates via hydrophobic interactions .
  • Incorporate steric hindrance (e.g., bulky protecting groups) to reduce undesired rearrangements .

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